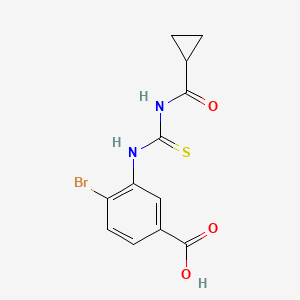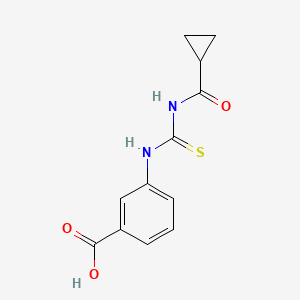
3-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid is an organic compound that features a benzoic acid core substituted with a cyclopropanecarbonylcarbamothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of benzoic acid with cyclopropanecarbonyl chloride in the presence of a base to form the cyclopropanecarbonylbenzoic acid intermediate. This intermediate is then reacted with thiourea under controlled conditions to introduce the carbamothioylamino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Benzoic Acid: A simpler analog with a carboxyl group attached to a benzene ring.
Cyclopropanecarbonylbenzoic Acid: Lacks the carbamothioylamino group but shares the cyclopropanecarbonyl substitution.
Thiourea Derivatives: Compounds with similar carbamothioylamino groups but different core structures.
Uniqueness: 3-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid is unique due to the presence of both the cyclopropanecarbonyl and carbamothioylamino groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(cyclopropanecarbonylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(7-4-5-7)14-12(18)13-9-3-1-2-8(6-9)11(16)17/h1-3,6-7H,4-5H2,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSQCHNENKXVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,6-Difluorophenyl)methylsulfanylmethyl]-5-methyl-1,3-benzothiazole](/img/structure/B7432492.png)
![N'-(6-chloropyridin-2-yl)-3-[4-(hydroxymethyl)piperidin-1-yl]sulfonylthiophene-2-carbohydrazide](/img/structure/B7432503.png)
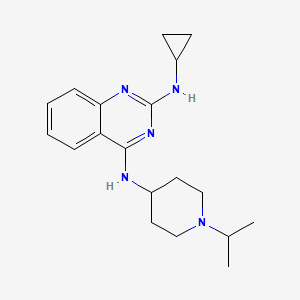
![2-N-cyclopropyl-6,7-dimethoxy-4-N-[(1-methylpiperidin-4-yl)methyl]quinazoline-2,4-diamine](/img/structure/B7432511.png)
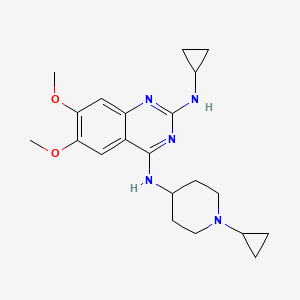
![3-[3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carbonyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B7432522.png)
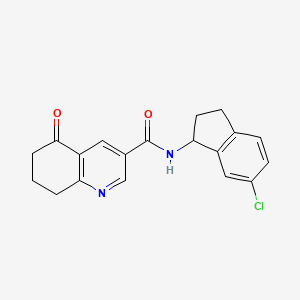
![5-[(3-Methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B7432534.png)
![1-(5-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)-3-[(3-methylphenyl)-pyridin-2-ylmethyl]urea](/img/structure/B7432535.png)
![N-[3-(2-oxoazepan-1-yl)propyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B7432545.png)
![Methyl 3-[[(2-bromophenyl)-phenylmethyl]-methylsulfamoyl]benzoate](/img/structure/B7432561.png)
![3-[2-[(2-Fluorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432577.png)
![Methyl 1-ethyl-2-oxo-3,3-diphenylthieno[3,4-b]pyrrole-6-carboxylate](/img/structure/B7432580.png)
